molecular formula C21H20BrN3O3 B6585078 N-(4-bromo-2-methylphenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251670-83-3

N-(4-bromo-2-methylphenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B6585078
CAS No.: 1251670-83-3
M. Wt: 442.3 g/mol
InChI Key: VIIVZOZVIIXBCW-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a dihydropyrimidinone derivative featuring a 4-bromo-2-methylphenyl acetamide moiety linked to a 2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl core substituted with a 3-methoxyphenyl group at position 4. The compound’s structural complexity arises from its hybrid pharmacophore design, combining a dihydropyrimidinone scaffold (known for diverse bioactivity) with brominated aryl and methoxyphenyl substituents. These groups likely enhance its binding affinity to biological targets through hydrophobic interactions and hydrogen bonding .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c1-13-9-16(22)7-8-18(13)24-20(26)12-25-14(2)23-19(11-21(25)27)15-5-4-6-17(10-15)28-3/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIVZOZVIIXBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=NC(=CC2=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-methylphenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring, which is often associated with various biological activities. The molecular formula is C17H18BrN3O3C_{17}H_{18}BrN_{3}O_{3} with a molecular weight of approximately 392.25 g/mol. The presence of halogen and methoxy groups contributes to its lipophilicity and biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit considerable antimicrobial properties. For instance, studies have shown that modifications in the structure can enhance the efficacy against various bacterial strains. In particular, compounds with methoxy substitutions have been noted for their increased activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound AS. aureus66
Compound BE. coli75
This compoundTBDTBD

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Pyrimidine derivatives have been extensively studied for their ability to inhibit key enzymes involved in cancer progression, such as DNA polymerases and kinases. The incorporation of methoxy groups has been linked to enhanced antiproliferative effects against various cancer cell lines .

Case Study: Anticancer Efficacy

In a study examining similar pyrimidine derivatives, compounds demonstrated significant cytotoxicity against HeLa cells with IC50 values in the low micromolar range. The study highlighted the importance of substituent positioning on the pyrimidine ring for maximizing biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of halogen atoms (such as bromine) and methoxy groups significantly influences the biological activity of pyrimidine derivatives. The following observations were made:

  • Halogen Substitution : Enhances lipophilicity and cellular uptake.
  • Methoxy Groups : Increase antimicrobial and anticancer activities by improving interactions with target enzymes.
  • Pyrimidine Core : Essential for maintaining biological activity across various derivatives.

Table 2: SAR Observations

SubstituentEffect on Activity
BromineIncreased lipophilicity
MethoxyEnhanced antimicrobial/anticancer activity
Aromatic ringsImproved target binding

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary in substituent positioning, linker chemistry, and core modifications. Key comparisons include:

Compound Core Structure Substituents Linker Key Functional Groups
Target Compound 1,6-dihydropyrimidin-6-one - 4-(3-methoxyphenyl)
- 2-methyl
- N-(4-bromo-2-methylphenyl)acetamide
Acetamide (O-linker) Bromophenyl, methoxyphenyl, methyl, carbonyl
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide 1,6-dihydropyrimidin-6-one - 4-methyl
- N-(4-bromophenyl)acetamide
Thioacetamide (S-linker) Bromophenyl, methyl, thioether
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-... [B13] Tetrahydropyrimidin-4,6-dione - 4-hydroxyphenyl
- sulfamoylphenyl
Thioether Hydroxyphenyl, sulfonamide, dione
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine - 4-fluorophenyl
- hydroxymethyl
- isopropyl
- methanesulfonamide
Sulfonamide Fluorophenyl, hydroxymethyl, sulfonamide

Key Observations :

  • Core Modifications: The target compound’s 1,6-dihydropyrimidinone core (6-oxo) contrasts with the 4,6-dioxo tetrahydropyrimidine in , which introduces additional hydrogen-bonding capacity .
  • Substituent Effects: The 3-methoxyphenyl group in the target compound may enhance π-π stacking compared to the 4-bromophenyl group in . The 2-methyl group on the dihydropyrimidinone ring likely reduces steric hindrance relative to the isopropyl group in .
  • Linker Chemistry : Replacing the acetamide oxygen with sulfur (as in ) increases lipophilicity and may alter metabolic stability .
Physicochemical and Spectroscopic Properties
Property Target Compound 2-[(4-methyl-6-oxo...)acetamide B13
Molecular Weight (g/mol) Not reported 353.99 Not reported
Melting Point Not reported >259°C Not reported
1H NMR Features Not reported NHCO (10.22 ppm), SCH2 (4.05 ppm) Hydroxyphenyl (~5–7 ppm)
Elemental Analysis (C/N/S) Not reported C: 43.95%, N: 11.90%, S: 9.02% Not reported

Insights :

  • The thioacetamide analog () exhibits a high melting point (>259°C), suggesting strong intermolecular forces due to sulfur’s polarizability .
  • The absence of sulfamoyl or fluorophenyl groups in the target compound may reduce its polarity compared to and , impacting solubility and bioavailability .

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